molecular formula C13H13N3S B184996 N-benzyl-N'-(2-pyridinyl)thiourea CAS No. 51623-86-0

N-benzyl-N'-(2-pyridinyl)thiourea

Cat. No. B184996
CAS RN: 51623-86-0
M. Wt: 243.33 g/mol
InChI Key: KDXKGWLTZXBZDC-UHFFFAOYSA-N
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Description

N-benzyl-N'-(2-pyridinyl)thiourea (BPTU) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-benzyl-N'-(2-pyridinyl)thiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. N-benzyl-N'-(2-pyridinyl)thiourea has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth. It has also been shown to inhibit the activity of certain receptors, such as the adenosine A1 receptor.

Biochemical And Physiological Effects

N-benzyl-N'-(2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antiproliferative activity. N-benzyl-N'-(2-pyridinyl)thiourea has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-benzyl-N'-(2-pyridinyl)thiourea is its unique properties and potential applications in various fields. N-benzyl-N'-(2-pyridinyl)thiourea is a versatile compound that can be used in various applications, including medicinal chemistry and agriculture. However, one of the limitations of N-benzyl-N'-(2-pyridinyl)thiourea is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are many future directions for the study of N-benzyl-N'-(2-pyridinyl)thiourea, including its potential applications in the treatment of various diseases, its role in cell signaling and growth, and its potential applications in the field of agriculture. Further studies are needed to fully understand the mechanism of action of N-benzyl-N'-(2-pyridinyl)thiourea and its potential applications in various fields.
Conclusion
In conclusion, N-benzyl-N'-(2-pyridinyl)thiourea is a unique chemical compound that has gained significant attention in scientific research for its potential applications in various fields. N-benzyl-N'-(2-pyridinyl)thiourea has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. Further studies are needed to fully understand the properties and potential applications of N-benzyl-N'-(2-pyridinyl)thiourea in various fields.

Synthesis Methods

N-benzyl-N'-(2-pyridinyl)thiourea can be synthesized through various methods, including the reaction of benzyl isothiocyanate with 2-pyridylamine in the presence of a base. Another method involves the reaction of 2-pyridylamine with benzyl chloroformate, followed by the addition of thiourea. The synthesis of N-benzyl-N'-(2-pyridinyl)thiourea is a crucial step in understanding its properties and potential applications.

Scientific Research Applications

N-benzyl-N'-(2-pyridinyl)thiourea has been extensively studied in scientific research for its potential applications in various fields. One of its major applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. N-benzyl-N'-(2-pyridinyl)thiourea has also been studied for its potential applications in the field of agriculture, where it has been shown to have pesticidal activity against various pests.

properties

CAS RN

51623-86-0

Product Name

N-benzyl-N'-(2-pyridinyl)thiourea

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

1-benzyl-3-pyridin-2-ylthiourea

InChI

InChI=1S/C13H13N3S/c17-13(16-12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16,17)

InChI Key

KDXKGWLTZXBZDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=N2

Origin of Product

United States

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